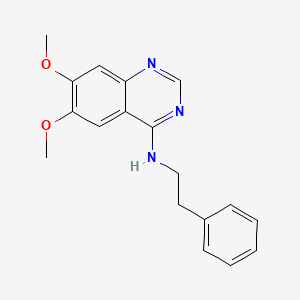
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolidin-2-one ring, a piperidine ring, and a pyridazine ring. The exact 3D structure and conformation would depend on the spatial arrangement of these rings and the attached functional groups .科学的研究の応用
Neurological Research
Piperidine derivatives like the one are known to be used in neurological research. For example, similar compounds such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used as dopaminergic neurotoxins to model neurological disorders in animals . This suggests that our compound could potentially be used to study neurodegenerative diseases like Parkinson’s by inducing similar conditions in animal models for research purposes.
Synthesis of Biologically Active Molecules
The synthesis of piperidine derivatives is crucial for creating biologically active molecules. These compounds serve as important building blocks in drug construction due to their presence in many pharmaceuticals and alkaloids . The compound could be involved in the synthesis of new drugs with potential biological activities.
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . This broad presence indicates that our compound may have multiple pharmacological applications, including therapeutic roles in treating various medical conditions.
Development of Fast and Cost-effective Synthetic Methods
The development of efficient methods for synthesizing piperidine derivatives is an ongoing area of research. The compound could be used in the development of new synthetic routes that are faster and more cost-effective, which is important for the pharmaceutical industry .
Biological Activity Studies
Piperidine derivatives are often studied for their biological activity. The compound could be used in research to discover and evaluate its biological effects, which might lead to the identification of new pharmacological targets .
Drug Discovery and Design
Due to the significant role piperidines play in the pharmaceutical industry, the compound could be used in drug discovery and design processes. It might serve as a key fragment in the construction of new drugs with improved efficacy and safety profiles .
Chemical Physics Research
Piperidine derivatives are also relevant in the field of chemical physics. They can be used to study intra- and intermolecular reactions, which are fundamental to understanding chemical processes at the molecular level .
Multicomponent Reaction Studies
The compound could be involved in multicomponent reactions, which are a type of chemical reaction where three or more compounds react to form a single product. This area of study is valuable for discovering new chemical entities and understanding reaction mechanisms .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11-5-6-14(18-17-11)23-13-4-3-7-20(10-13)16(22)12-8-15(21)19(2)9-12/h5-6,12-13H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMUEZKOPDATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)
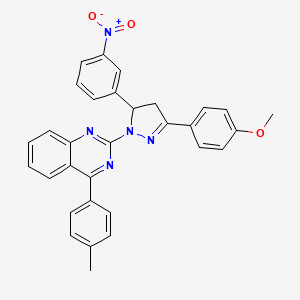
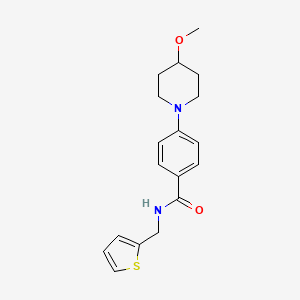
![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)
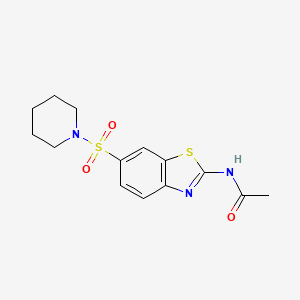
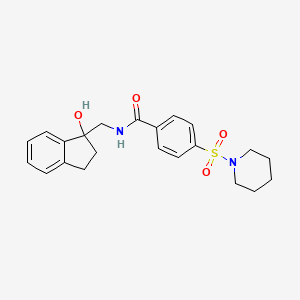
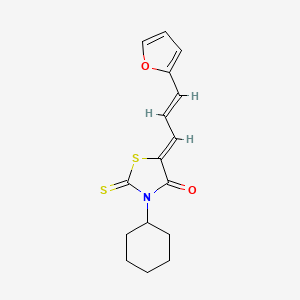
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)
